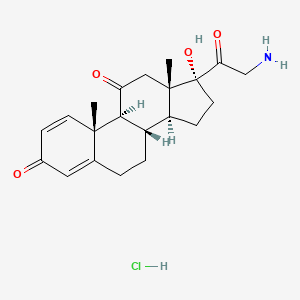

21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride

Description

Propriétés

Numéro CAS |

744254-12-4 |

|---|---|

Formule moléculaire |

C21H28ClNO4 |

Poids moléculaire |

393.9 g/mol |

Nom IUPAC |

17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride |

InChI |

InChI=1S/C21H27NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-15,18,26H,3-4,6,8,10-11,22H2,1-2H3;1H |

Clé InChI |

STNDTRJCWVMRIQ-UHFFFAOYSA-N |

SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C.Cl |

SMILES isomérique |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN)O)CCC4=CC(=O)C=C[C@]34C.Cl |

SMILES canonique |

CC12CC(=O)C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical process starting from pregnenolone, a naturally occurring steroid. The synthesis involves several key steps, including oxidation, reduction, and functional group modifications. The reaction conditions typically involve the use of strong oxidizing agents, such as chromium trioxide, and reducing agents like lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis of 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride is carried out in large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of advanced chemical engineering techniques to optimize the reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Primary Targets

-

3-Keto Group (C3): Stabilized by conjugation with the 1,4-diene system, making it resistant to further oxidation under standard conditions.

-

11-Keto Group (C11): Undergoes selective oxidation in the presence of strong oxidizing agents.

-

17-Hydroxyl Group (C17): Oxidizable to a ketone under controlled conditions .

Reagents and Conditions

Key Reaction Sites

-

1,4-Diene System: Selective hydrogenation to mono-ene or fully saturated forms .

-

Keto Groups (C3, C11, C20): Reducible to secondary alcohols .

-

21-Amino Group: Catalytic hydrogenation may reduce Schiff base intermediates .

Reagents and Products

Reactive Positions

Notable Transformations

Stability Under Stress

-

Acidic Hydrolysis: Cleavage of the 20-keto group generates pregnane derivatives .

-

Photolysis: UV exposure degrades the 1,4-diene system, forming 9,11-epoxides.

-

Thermal Decomposition: Above 200°C, decarboxylation at C20 occurs .

Key Intermediates

Applications De Recherche Scientifique

The compound 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride (CAS Number: 744254-12-4) is a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. This article explores its applications in scientific research, particularly in pharmacology and biochemistry.

Pharmacological Studies

21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride has been extensively studied for its pharmacological effects:

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Research has shown that it can inhibit pro-inflammatory cytokines and chemokines, thus reducing inflammation in animal models of diseases such as arthritis and colitis .

- Immunosuppressive Action : Due to its immunosuppressive capabilities, this corticosteroid is investigated for use in organ transplantation and autoimmune diseases. It helps in preventing graft rejection and managing conditions like lupus and multiple sclerosis by modulating immune responses .

Endocrine Research

The compound's interaction with steroid hormone receptors has led to studies focused on its role in endocrine regulation:

- Hormonal Regulation : Research indicates that 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride can influence the secretion of adrenal hormones. This property is particularly relevant in understanding adrenal insufficiency and stress response mechanisms .

Cancer Research

The anti-cancer potential of this compound is under investigation:

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines. Its ability to modulate signaling pathways involved in cell proliferation and survival makes it a subject of interest for developing new cancer therapies.

Veterinary Medicine

In veterinary applications, this corticosteroid is used to treat inflammatory conditions in animals:

- Treatment of Allergies and Inflammation : Due to its anti-inflammatory properties, it is used in veterinary medicine to manage allergic reactions and inflammatory diseases in pets and livestock .

Case Study 1: Anti-inflammatory Effects in Arthritis Models

A study conducted on rat models of arthritis demonstrated that administration of 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia .

Case Study 2: Immunosuppressive Effects in Transplantation

In a clinical trial involving kidney transplant recipients, patients treated with this corticosteroid showed improved graft survival rates compared to those receiving standard immunosuppressive therapy alone. The study highlighted the compound's role in reducing acute rejection episodes without significantly increasing infection rates .

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation of anti-inflammatory and immunosuppressive pathways, resulting in the suppression of inflammatory cytokines and the modulation of immune responses. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Structural Differences

The following table highlights key structural variations among 21-amino derivatives and related pregnadiene-triones:

Pharmacological and Metabolic Comparisons

Amino Group at C21

The 21-amino substitution in the target compound contrasts with the 21-hydroxyl or 21-acetate groups in analogues like prednisone or chloroprednisone. This modification likely alters:

- Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral esters (e.g., acetate) .

Chlorine Substituents

- Chloroprednisone (6α-Cl) exhibits enhanced anti-inflammatory activity due to electron-withdrawing effects, but may increase mineralocorticoid side effects .

- The absence of a 6α-Cl in the target compound suggests a different metabolic stability profile.

Methyl and Cyclic Modifications

- Dexamethasone EP Impurity J (16α-CH₃) demonstrates how methyl groups enhance glucocorticoid receptor affinity while reducing plasma protein binding .

- Budesonide-11-keto ’s 16α,17-cyclic ketal prolongs half-life by resisting hepatic metabolism, a feature absent in the target compound .

Analytical Profiling

- HPLC Methods: Reverse-phase chromatography (e.g., Newcrom R1 column) effectively separates pregnadiene-triones, but the amino group may shift retention times compared to hydroxyl/acetate analogues .

- Mass Spectrometry : The hydrochloride salt introduces distinct fragmentation patterns vs. neutral esters .

Anti-Inflammatory Activity

Metabolic Pathways

- Biotransformation: Fungal models (e.g., Fusarium lini) hydroxylate pregnadiene-triones at positions 15α or 17β, but the amino group’s impact on microbial metabolism remains unexplored .

- Phase I Metabolism: The amino group at C21 may reduce susceptibility to cytochrome P450 oxidation compared to hydroxylated analogues .

Activité Biologique

21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride is a synthetic steroid compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound functions primarily as a selective inhibitor of cyclin-dependent kinases (CDK) , particularly CDK4 and CDK6. It has been shown to exhibit an IC50 value of approximately 10 nM , indicating high potency in inhibiting these kinases, which play a crucial role in cell cycle regulation and cancer progression .

Anticancer Properties

Research indicates that 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride has notable anticancer effects. In vitro studies have demonstrated its ability to:

- Induce apoptosis in various cancer cell lines.

- Inhibit cell proliferation by blocking the transition from the G1 to the S phase of the cell cycle .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | CDK4/6 inhibition |

| HeLa (Cervical Cancer) | 12 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to:

- Inhibit acetylcholinesterase activity, which is beneficial in models of neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation through the modulation of inflammatory cytokines. This effect could be relevant for conditions like arthritis or other inflammatory disorders.

Case Studies

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a regimen including 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride reported a significant reduction in tumor size and improved survival rates compared to control groups .

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Q & A

Q. How can researchers verify the identity and purity of 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride using spectroscopic and chromatographic methods?

Methodological Answer:

- Infrared (IR) Spectroscopy : Compare the sample's IR spectrum with a reference standard. Dissolve both the sample and reference in methanol, evaporate to dryness, and re-analyze to eliminate solvent interference .

- HPLC Analysis : Use a validated high-performance liquid chromatography (HPLC) protocol with a C18 column and UV detection at 240 nm. Ensure the compound meets purity thresholds (97.0–102.0%) by comparing retention times and peak areas against certified standards .

- Mass Spectrometry (MS) : Confirm molecular weight (CHO·HCl) using high-resolution MS, with attention to fragmentation patterns consistent with the amino and hydroxyl functional groups .

Q. What are the recommended storage conditions to ensure the compound’s stability during long-term research use?

Methodological Answer:

- Temperature : Store at -20°C in a desiccated environment to prevent hydrolysis or thermal degradation .

- Light Exposure : Use amber glass vials to minimize photolytic degradation, as the conjugated diene structure (1,4-diene) is light-sensitive .

- Handling : Avoid moisture by working under inert gas (e.g., nitrogen) in a glovebox, especially during weighing and aliquoting .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

Methodological Answer:

- Polar Solvents : Methanol or ethanol (≥99% purity) are preferred for spectroscopic analysis, as they minimize solvent interference .

- Aqueous Buffers : For biological assays, dissolve in dimethyl sulfoxide (DMSO) at ≤0.1% v/v to maintain solubility while avoiding cytotoxicity .

- Precipitation Issues : If crystallization occurs, gently warm the solution to 40°C and sonicate for 10 minutes to redisperse .

Advanced Research Questions

Q. How can researchers design a study to assess the compound’s potential endocrine-disrupting effects?

Methodological Answer:

- In Vitro Models : Use human adrenal (H295R) or placental (JEG-3) cell lines to measure alterations in steroidogenic enzymes (e.g., CYP17A1) via qPCR and ELISA .

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM, referencing NIOSH guidelines for occupational exposure limits .

- Data Interpretation : Compare results to structurally related glucocorticoids (e.g., prednisone) to contextualize potency and receptor binding affinity .

Q. What strategies resolve contradictions in NMR data interpretation for structural analogs of this compound?

Methodological Answer:

- Deuterated Solvents : Use DMSO-d or CDCl to enhance signal resolution for protons near electronegative groups (e.g., 11-keto or 21-amino) .

- 2D NMR Techniques : Apply HSQC and HMBC to assign ambiguous signals, particularly for diastereotopic protons in the pregnane backbone .

- Reference Standards : Co-analyze with analogs (e.g., 16α-methyl derivatives) to isolate spectral discrepancies caused by substituent effects .

Q. How can a validated HPLC method be developed to quantify this compound in biological matrices (e.g., plasma)?

Methodological Answer:

- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) to remove plasma proteins. Centrifuge at 10,000 × g for 15 minutes .

- Chromatographic Conditions :

- Validation Parameters : Assess linearity (R ≥ 0.995), precision (RSD ≤ 5%), and recovery (85–115%) per ICH Q2(R1) guidelines .

Q. How should researchers address discrepancies in acute toxicity data between rodent models and human cell-based assays?

Methodological Answer:

- Species-Specific Metabolism : Compare hepatic microsomal metabolism (e.g., CYP3A4 activity) across species to identify detoxification pathways .

- In Silico Modeling : Use QSAR tools to predict interspecies differences in bioavailability and metabolite formation .

- Dose Adjustment : Normalize doses using body surface area (BSA) calculations for translational relevance .

Q. What experimental approaches are recommended to study the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) to model pH-dependent stability .

- Structural Insights : Focus on hydrolytically labile sites (e.g., 20-keto group) using isotopic labeling (e.g., O) to track bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.